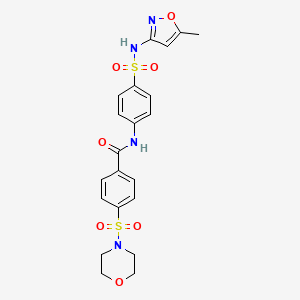

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Description

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a combination of isoxazole, sulfonamide, and benzamide functional groups

Properties

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7S2/c1-15-14-20(23-32-15)24-33(27,28)18-8-4-17(5-9-18)22-21(26)16-2-6-19(7-3-16)34(29,30)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCDEBMLNQTXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by sulfonamide formation, and finally, the coupling with benzamide. Each step requires specific reagents and conditions, such as:

Isoxazole Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonamide Formation:

Coupling with Benzamide: The final step may involve the use of coupling agents like EDCI or DCC to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide may be studied for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide: shares similarities with other sulfonamide and benzamide derivatives.

Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.

Benzamide Derivatives: These compounds are often studied for their potential as anticancer agents and enzyme inhibitors.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide, also known by its CAS number 21312-10-7, is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 408.45 g/mol. The structure features a morpholino sulfonyl group and a sulfamoyl moiety linked to an isoxazole derivative, which is significant for its biological activity.

The compound exhibits multiple mechanisms that contribute to its biological effects:

- Antiviral Activity : Research indicates that derivatives of N-phenylbenzamide, including this compound, may exert antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication. A3G has been shown to inhibit the replication of Hepatitis B virus (HBV) and other viruses through both deaminase-dependent and independent mechanisms .

- Antibacterial Properties : The sulfonamide group in the compound suggests potential antibacterial activity, as sulfonamides are known to inhibit bacterial folic acid synthesis. This mechanism is crucial in treating infections caused by various bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Anti-HBV | HepG2.2.15 | 1.99 | 116.42 | 58 |

| Anti-HBV (Drug-resistant) | HepG2.A64 | 3.30 | 171.60 | 52 |

| Antibacterial | Various bacterial strains | TBD | TBD | TBD |

Case Studies

- Hepatitis B Virus Inhibition : A study evaluated the anti-HBV activity of the compound in vitro using HepG2 cell lines. The results demonstrated potent inhibition of HBV replication with an IC50 value of 1.99 µM against wild-type HBV, indicating significant antiviral potential .

- Toxicological Assessment : Acute toxicity studies conducted in animal models revealed that the compound has a favorable safety profile, with high CC50 values indicating low cytotoxicity compared to its antiviral efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.